molecular formula C21H16FNO B2650185 5,6-Dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone CAS No. 331840-95-0

5,6-Dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone

Cat. No. B2650185
CAS RN: 331840-95-0
M. Wt: 317.363
InChI Key: CQAHUGWTXLAVGB-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It is a widely used pharmacological tool in scientific research for studying the role of dopamine receptors in various physiological and pathological conditions.

Scientific Research Applications

Synthesis and Biological Activities

  • Anticonvulsant Agents : A study on the design and synthesis of related compounds has highlighted their potential as sodium channel blockers and anticonvulsant agents. The research found specific derivatives showing potent efficacy in anticonvulsant activities through the maximal electroshock (MES) test, suggesting a possible mechanism of action on sodium channels (S. Malik & S. Khan, 2014).

  • Antimicrobial Activity : Another study synthesized fluorine-containing compounds similar in structure and evaluated their antibacterial and antifungal activities. Certain derivatives demonstrated promising activities against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents (Amol V. Gadakh et al., 2010).

  • Antioxidant and Antimicrobial Properties : Research involving the synthesis of novel compounds, including those with bromine and fluorine substitutions, explored their antioxidant and antimicrobial activities. These studies underscore the capacity of such compounds to act as significant antioxidants, with potential implications in the development of therapeutic agents (Yasin Çetinkaya et al., 2012).

  • Antitumor Applications : Studies have also focused on the antitumor properties of fluorinated benzothiazoles, demonstrating potent cytotoxicity against various cancer cell lines. This research suggests the therapeutic potential of such compounds in cancer treatment, highlighting the importance of structural modifications to enhance biological activity (I. Hutchinson et al., 2001).

properties

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-yl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO/c22-18-10-4-3-9-17(18)21(24)23-19-11-5-1-7-15(19)13-14-16-8-2-6-12-20(16)23/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAHUGWTXLAVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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